(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Catalog No.
S704601
CAS No.
13726-69-7
M.F
C10H17NO5
M. Wt
231.25g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidi...

CAS Number

13726-69-7

Product Name

(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

IUPAC Name

(2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C10H17NO5

Molecular Weight

231.25g/mol

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1

InChI Key

BENKAPCDIOILGV-RQJHMYQMSA-N

SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)O

Peptide synthesis:

  • As a building block: Due to its specific stereochemistry and functional groups, Boc-L-hydroxyproline is a valuable building block for the synthesis of peptides containing the hydroxyproline amino acid. These peptides are crucial for studying protein structure, function, and interactions in various biological processes.
  • Protection of the hydroxyl group: The tert-butoxycarbonyl (Boc) group acts as a protecting group for the hydroxyl group present on the molecule. This allows selective modification of other functional groups within the peptide chain while keeping the hydroxyl group intact.

Collagen research:

  • Hydroxyproline is a key component of collagen: Collagen is a major structural protein found in connective tissues throughout the body. Hydroxyproline plays a crucial role in collagen structure and stability, contributing to its strength and flexibility [].
  • Studying collagen synthesis and function: Boc-L-hydroxyproline can be used to investigate various aspects of collagen biology, such as its synthesis, degradation, and role in various diseases like fibrosis and osteoarthritis [].

Drug discovery and development:

  • Targeting hydroxyproline-containing proteins: Certain diseases are associated with dysregulation of proteins containing hydroxyproline. Boc-L-hydroxyproline can be employed in the development of drugs that target these proteins for therapeutic purposes [].
  • Developing new materials: The unique properties of Boc-L-hydroxyproline, including its chirality and functional groups, have potential applications in the design of novel biomaterials for drug delivery, tissue engineering, and other biomedical applications.
  • Origin: Boc-Hyp-OH is not naturally occurring. It's a synthetic derivative of hydroxyproline, an amino acid found in collagen and other proteins [].
  • Significance: Boc-Hyp-OH serves as a protected building block for incorporating hydroxyproline into peptides. The tert-butoxycarbonyl (Boc) group protects the amine group (NH2) of hydroxyproline, allowing selective modification and chain elongation during peptide synthesis [].

Molecular Structure Analysis

  • Boc-Hyp-OH possesses a five-membered ring structure called a pyrrolidine ring, containing one nitrogen atom.
  • A hydroxyl group (OH) is attached to the fourth carbon (4R) of the ring.
  • A carboxylic acid group (COOH) is present on the second carbon (2S) of the ring.
  • The amine group of hydroxyproline is protected by a Boc group (C(CH3)3OCO-), attached to the first carbon (1).
  • The stereochemistry is denoted as (2S,4R), indicating the specific spatial arrangement of groups around the asymmetric carbons (C2 and C4) in the molecule [].

Chemical Reactions Analysis

  • Synthesis: Boc-Hyp-OH can be synthesized through various methods, including a multi-step process involving cyclization and protection steps [].
  • Deprotection: The Boc group can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal the free amine group of hydroxyproline, which can then participate in peptide bond formation [].
  • Peptide coupling: Once deprotected, Boc-Hyp-OH can be coupled with other amino acid building blocks using standard peptide coupling reagents to form peptides containing hydroxyproline [].

Physical And Chemical Properties Analysis

  • Data on specific physical properties like melting point, boiling point, and solubility for Boc-Hyp-OH might not be readily available due to its use as an intermediate.
  • However, it is expected to be a white crystalline solid, soluble in organic solvents like dichloromethane and dimethylformamide, and slightly soluble in water due to the presence of both polar and non-polar functional groups.

Boc-Hyp-OH itself doesn't have a direct mechanism of action. Its significance lies in its ability to deliver the hydroxyproline unit into peptides. Hydroxyproline plays a crucial role in stabilizing the triple helical structure of collagen, contributing to the strength and flexibility of connective tissues [].

  • Boc-Hyp-OH is likely to exhibit mild irritant properties. Standard laboratory safety practices for handling organic compounds should be followed when working with this material.
  • Specific data on toxicity or flammability might not be publicly available due to its use as a research chemical.

XLogP3

0.3

UNII

RC99P5B8IG

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 8 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 10 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13726-69-7

Wikipedia

Trans-N-boc-4-hydroxy-L-proline

Dates

Modify: 2023-08-15
Hagel et al. Selective irreversible inhibition of a protease by targeting a non-catalytic cysteine. Nature Chemical Biology, doi: 10.1038/nchembio.492, published online 28 November 2010 http://www.nature.com/naturechemicalbiology

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